molecular formula C6H8N2O2 B1367142 Methyl 3-methyl-1H-pyrazole-4-carboxylate CAS No. 23170-45-8

Methyl 3-methyl-1H-pyrazole-4-carboxylate

Cat. No. B1367142
CAS RN: 23170-45-8
M. Wt: 140.14 g/mol
InChI Key: CRMIQSQQCPLMIJ-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of a pyrazole compound consists of a five-membered ring with two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

The physical and chemical properties of a pyrazole compound can vary depending on its specific structure. For example, 1-Methyl-1H-pyrazole-4-carboxylic acid is a solid at room temperature, with a molecular weight of 126.11 .

Scientific Research Applications

Pharmaceutical Synthesis

Methyl 3-methyl-1H-pyrazole-4-carboxylate is utilized in the synthesis of various pharmaceutical compounds. For instance, it serves as a precursor in the production of Sildenafil , a medication widely known for treating erectile dysfunction . The compound’s versatility in forming pyrazole rings, which are crucial in many drug molecules, underscores its importance in medicinal chemistry.

Catalysis

This compound is explored for its potential as a catalytic agent in chemical reactions . The pyrazole moiety can act as a ligand, coordinating with metals to form catalysts that facilitate various organic transformations, which are essential in industrial chemistry for the production of fine chemicals.

Safety and Hazards

The safety and hazards associated with a pyrazole compound can also vary depending on its specific structure. For example, Methyl 3-methyl-1H-pyrazole-4-carboxylate has been assigned the GHS07 pictogram, with hazard statements including H302, H315, H319, and H335 .

Future Directions

The future directions for research on pyrazole compounds are likely to continue to focus on their synthesis and potential applications in various fields, including medicinal chemistry, drug discovery, and agrochemistry .

properties

IUPAC Name

methyl 5-methyl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-5(3-7-8-4)6(9)10-2/h3H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMIQSQQCPLMIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60504175
Record name Methyl 5-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methyl-1H-pyrazole-4-carboxylate

CAS RN

23170-45-8
Record name 1H-Pyrazole-4-carboxylic acid, 3-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23170-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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